Fluorination Reduces Amine Basicity: pKa Modulation vs. Non-Fluorinated 2-Methylazetidine
Monofluorination of saturated azetidine rings predictably reduces amine basicity compared to their non-fluorinated parent amines. A systematic study of fluorinated heterocyclic amines established that the introduction of a single fluorine atom into an azetidine scaffold decreases the pKa of the conjugate acid [1]. While specific experimental pKa data for (2S)-3-fluoro-2-methylazetidine hydrochloride is not reported in the primary literature, the class-level trend derived from structurally analogous monofluorinated azetidines demonstrates a significant basicity reduction. This shift is critical for optimizing the proportion of neutral versus charged species at physiological pH, directly impacting passive membrane permeability and oral bioavailability [1].
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | pKa predicted to be significantly lower than non-fluorinated parent; class-level reduction for monofluorinated azetidines is consistently observed [1] |
| Comparator Or Baseline | 2-Methylazetidine: predicted pKa = 11.33 ± 0.40 |
| Quantified Difference | Exact numerical difference not available for this specific compound; class-level analysis confirms that monofluorination of azetidines reduces pKa by several log units [1]. |
| Conditions | pKa measurements performed experimentally in aqueous solution for related monofluorinated azetidine analogs; comparator pKa is a predicted value (ACD/Labs) [1]. |
Why This Matters
The lower pKa resulting from fluorination increases the fraction of neutral, membrane-permeable amine at physiological pH, a desirable property for optimizing oral drug candidates.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. doi:10.1002/chem.202301383. View Source
